PEG3 Linker Enhances TCO Functional Density
Cy3-PEG3-TCO incorporates a hydrophilic PEG3 linker between the Cy3 dye and the TCO moiety. This structural feature directly addresses a critical failure mode of first-generation TCO conjugates: when TCO is directly coupled to monoclonal antibodies via standard amine chemistry, the majority of TCOs become nonreactive due to hydrophobic burial within the antibody structure. Introducing TCO via a hydrophilic PEG linker fully preserves reactivity and results in a >5-fold enhancement in functional density compared to direct conjugates, without affecting antibody binding affinity [1].
| Evidence Dimension | Functional TCO density (reactive TCO groups per antibody) |
|---|---|
| Target Compound Data | Not directly measured for Cy3-PEG3-TCO; inferred from PEG3-TCO-antibody conjugate behavior (full reactivity preservation, >5-fold enhancement) |
| Comparator Or Baseline | Direct TCO-antibody conjugates (PEG0 linker): majority (>90%) of TCOs nonreactive |
| Quantified Difference | >5-fold higher functional TCO density with PEG linker vs. PEG0 linker |
| Conditions | Monoclonal antibody conjugation using heterobifunctional DBCO-PEG-TCO linkers and azido-antibodies; tetrazine-fluorophore cycloaddition in vitro |
Why This Matters
Higher functional TCO density translates to stronger fluorescence signal per labeled biomolecule, improved sensitivity, and reduced reagent consumption in pretargeted imaging and flow cytometry applications.
- [1] Rahim, M. K., Kota, R., & Haun, J. B. (2015). Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody-Conjugated trans-Cyclooctenes. Bioconjugate Chemistry, 26(2), 352-360. View Source
